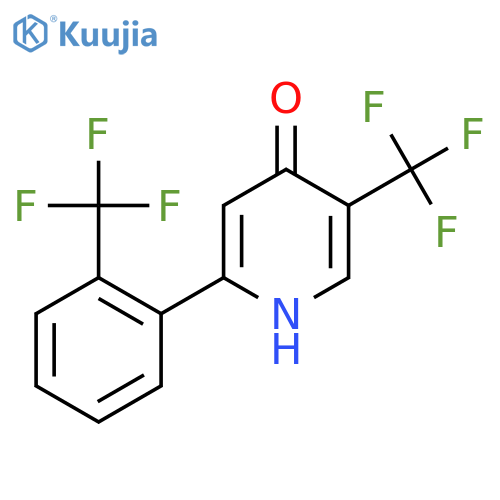Cas no 1261466-62-9 (4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine)

1261466-62-9 structure
商品名:4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine
CAS番号:1261466-62-9
MF:C13H7F6NO
メガワット:307.191204309464
CID:4920263
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H7F6NO/c14-12(15,16)8-4-2-1-3-7(8)10-5-11(21)9(6-20-10)13(17,18)19/h1-6H,(H,20,21)
- InChIKey: VUQXIPKYJZUROM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1=CC(C(C(F)(F)F)=CN1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 488
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 29.1
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001835-250mg |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine |
1261466-62-9 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A024001835-1g |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine |
1261466-62-9 | 97% | 1g |
$1696.80 | 2023-09-03 | |
| Alichem | A024001835-500mg |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine |
1261466-62-9 | 97% | 500mg |
$1078.00 | 2023-09-03 |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
1261466-62-9 (4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
